molecular formula C16H18ClN3 B1666854 Besipirdine CAS No. 119257-34-0

Besipirdine

Katalognummer B1666854
CAS-Nummer: 119257-34-0
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: ZDFVWDHZXAGROF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Besipirdine (also known as besipirdine hydrochloride or HP749) is an indole-substituted analog of 4-aminopyridine . It is a nootropic drug that was developed for the treatment of Alzheimer’s disease (AD) . Besipirdine was first considered for the treatment of obsessive-compulsive disorder (OCD) .


Synthesis Analysis

Besipirdine was first patented by Hoechst-Roussel Pharmaceuticals, Inc. in July 1993 for the treatment of OCD . In 1995, Hoechst AG filed a patent protecting the production of besipirdine . The production process of besipirdine chlorhydrate was later patented by UroGene in February 2007 .


Molecular Structure Analysis

The molecular formula of Besipirdine is C16H17N3 . Its molar mass is 251.333 g·mol−1 .


Chemical Reactions Analysis

Besipirdine inhibits voltage-dependent sodium and potassium channels . It has been shown to have a high affinity for α2-adrenergic receptors .


Physical And Chemical Properties Analysis

The molecular weight of Besipirdine is 251.33 . The percent composition is C 76.46%, H 6.82%, N 16.72% .

Wissenschaftliche Forschungsanwendungen

1. Applications in Urology

  • Lower Urinary Tract Function : Besipirdine has shown potential in treating lower urinary tract dysfunctions. A study by Pérez-Martínez et al. (2010) found that besipirdine increased bladder capacity, intercontraction interval, and residual volume in animal models. This suggests its utility in conditions like stress and mixed urinary incontinence.

2. Neuroprotective Properties

  • Neurodegenerative Diseases : Besipirdine, also known as Latrepirdine or Dimebon, was initially an antihistamine but was later discovered to have neuroprotective effects. Studies indicate its potential in treating neurodegenerative diseases like Alzheimer's and Huntington's diseases. For instance, Ustyugov et al. (2016) highlighted its effects on cellular energy balance, mitochondria stability, and calcium retention, which are critical in neurodegeneration.

3. Ophthalmic Applications

  • Anti-Inflammatory Effects : Besifloxacin, a related compound, has demonstrated significant anti-inflammatory effects in ocular infections. As reported by Zhang et al. (2008), it inhibits cytokine release and NFκB and MAPK pathways in corneal epithelial cells. This property can enhance its efficacy in treating ocular infections with an inflammatory component.

4. Alzheimer's Disease Treatment

  • Cognitive Function : The efficacy of Latrepirdine in improving cognitive function has been investigated, although with mixed results. Cano-Cuenca et al. (2013) conducted a meta-analysis on this and found that while it tended to improve cognitive scores, the results were not consistently significant across trials.

Safety And Hazards

Besipirdine ultimately failed in Phase III clinical trials due to severe cardiovascular side effects observed in a few patients in separate studies .

Zukünftige Richtungen

In January 2004, UroGene acquired exclusive development and commercialization rights to besipirdine from Aventis in order to study its application in urology . The drug is currently undergoing Phase III development for treatment of Lower Urinary Tract Dysfunctions .

Eigenschaften

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPPJICEBWOCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152361
Record name Besipirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Besipirdine

CAS RN

119257-34-0
Record name Besipirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119257-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besipirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besipirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Besipirdine
Reactant of Route 2
Besipirdine
Reactant of Route 3
Reactant of Route 3
Besipirdine
Reactant of Route 4
Besipirdine
Reactant of Route 5
Besipirdine
Reactant of Route 6
Besipirdine

Citations

For This Compound
182
Citations
L Tang, CP Smith, FP Huger… - British journal of …, 1995 - ncbi.nlm.nih.gov
… interaction of besipirdine with … besipirdine was not competitive; that is, the maximal stimulation of [Ca2+], induced by veratridine decreased with increasing concentrations of besipirdine. …
Number of citations: 14 www.ncbi.nlm.nih.gov
JT Klein, L Davis, GE Olsen, GS Wong… - Journal of medicinal …, 1996 - ACS Publications
A series of novel N-(4-pyridinyl)-1H-indol-1-amines and other heteroaryl analogs was synthesized and evaluated in tests to determine potential utility for the treatment of Alzheimer's …
Number of citations: 60 pubs.acs.org
FJ Huff, PG Antuono, JE Delagandara… - Alzheimer Disease & …, 1996 - journals.lww.com
… Besipirdine hydrochloride (HP 749) is an indole-substituted analog of 4-aminopyridine. Besipirdine … The present study examined the efficacy and tolerability of two doses of besipirdine (…
Number of citations: 23 journals.lww.com
L Tang, S Kongsamut - European journal of pharmacology, 1996 - Elsevier
… release by besipirdine was diminished at higher frequencies of stimulation. As has been previously suggested for such compounds, we predict that besipirdine would act as a filter in the …
Number of citations: 14 www.sciencedirect.com
JJ Sramek, C Viereck, FJ Huff, T Wardle, J Hourani… - Life sciences, 1995 - Elsevier
… effects are thought to contribute to besipirdine’s cognitive-… Besipirdine consistently reversed the amnesic effects of … and adrenergic deficits, besipirdine significantly enhanced retention of …
Number of citations: 12 www.sciencedirect.com
JW Hubbard, ST Nordstrom, CP Smith… - … of Pharmacology and …, 1997 - ASPET
… Based on this property, we evaluated the effects of besipirdine and its N-despropyl metabolite N-despropyl-besipirdine (P7480) on cardiovascular function in rats and dogs. Besipirdine …
Number of citations: 10 jpet.aspetjournals.org
JW Hubbard, RS Hsu, L Griffiths… - The Journal of …, 1995 - Wiley Online Library
HP 749 was absorbed slowly in the conscious monkey after single oral doses (10, 20, and 40 mg/kg), with gradual metabolism to the N‐despropyl metabolite, P86–748Q. The t max was …
Number of citations: 4 accp1.onlinelibrary.wiley.com
AT Woods-Kettleberger, CP Smith, R Corbett… - Brain research …, 1996 - Elsevier
… besipirdine might have properties in common with these compounds. We studied the relative in vitro potency of besipirdine … We also studied the relative potency of besipirdine in in vivo …
Number of citations: 24 www.sciencedirect.com
FJ Huff - Annals of the New York Academy of Sciences, 1996 - Wiley Online Library
… during 3 months of treatment with besipirdine, whereas the performance of patients treated … besipirdine 20 mg BID than for 5 mg BID. A clinical global rating did not detect a besipirdine …
Number of citations: 14 nyaspubs.onlinelibrary.wiley.com
FJ Huff, JJ Sramek, HC Viereck, NR Cutler - Neurobiology of Aging, 1996 - infona.pl
… Twelve AD patients were randomized to besipirdine (n=9) or placebo (n=3) in a double-… of besipirdine. Due to the anginal episode, the study was terminated on Day 17, and besipirdine …
Number of citations: 3 www.infona.pl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.